Lipophilicity Advantage Over the 6-Methyl Analog: LogP Comparison
The 6-ethyl substituent elevates the compound's partition coefficient (LogP) measurably relative to the 6-methyl analog. Calculated LogP for 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride is 2.68 [1], whereas the 6-methyl counterpart returns an XLogP3-AA of 2.1 [2]. This +0.58 log-unit increase translates to an approximately 3.8‑fold higher octanol–water partition ratio, which is relevant whenever membrane crossing or hydrophobic pocket occupancy governs activity.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.68 (6-ethyl, hydrochloride salt, computed) |
| Comparator Or Baseline | 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine: XLogP3-AA = 2.1 |
| Quantified Difference | ΔLogP = +0.58; ~3.8-fold higher partition ratio |
| Conditions | In silico computed values (Chem-space LogP; PubChem XLogP3-AA). No co-measured experimental LogP data identified. |
Why This Matters
A higher LogP directly influences passive membrane permeability and non-specific protein binding—parameters that dictate whether a compound reaches its intracellular target, making the ethyl analog the preferred choice when transcellular penetration or hydrophobic pocket complementarity is required.
- [1] Chem-space.com. CSSB00000741748: 6-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride – Properties (LogP 2.68). View Source
- [2] PubChem Compound Summary CID 346922. 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine – Computed Properties (XLogP3-AA 2.1). National Center for Biotechnology Information, 2025. View Source
